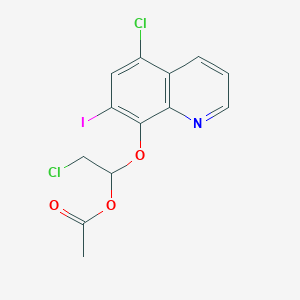
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of chlorine and iodine atoms attached to a quinoline ring, which is further linked to an ethyl acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Halogenation: The introduction of chlorine and iodine atoms onto the quinoline ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas and iodine monochloride.
Etherification: The formation of the ether linkage between the quinoline derivative and ethyl acetate. This step often involves the use of a base such as sodium hydride to deprotonate the hydroxyl group on the quinoline ring, followed by reaction with ethyl bromoacetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or ethyl acetate derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of halogen atoms which can enhance biological activity.
Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate involves its interaction with various molecular targets. The compound can bind to and inhibit the activity of enzymes involved in essential biological processes. For example, it may act as an inhibitor of DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antibacterial properties. Additionally, the presence of halogen atoms can enhance the compound’s ability to disrupt cell membranes, contributing to its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: A related compound with similar halogenation on the quinoline ring, known for its antimicrobial properties.
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid: Another derivative with an acetic acid moiety instead of ethyl acetate, used in similar research applications.
Uniqueness
2-Chloro-1-((5-chloro-7-iodoquinolin-8-yl)oxy)ethyl acetate is unique due to the presence of both chlorine and iodine atoms on the quinoline ring, combined with an ethyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific investigations.
Eigenschaften
Molekularformel |
C13H10Cl2INO3 |
|---|---|
Molekulargewicht |
426.03 g/mol |
IUPAC-Name |
[2-chloro-1-(5-chloro-7-iodoquinolin-8-yl)oxyethyl] acetate |
InChI |
InChI=1S/C13H10Cl2INO3/c1-7(18)19-11(6-14)20-13-10(16)5-9(15)8-3-2-4-17-12(8)13/h2-5,11H,6H2,1H3 |
InChI-Schlüssel |
JGUAYCYLLIBGFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CCl)OC1=C(C=C(C2=C1N=CC=C2)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12887875.png)
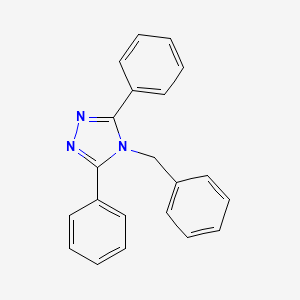
![(S)-6-(2-Hydroxy-3-(((2-(2-oxo-3-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)oxazolidin-5-yl)ethyl)amino)methyl)phenyl)picolinonitrile](/img/structure/B12887892.png)
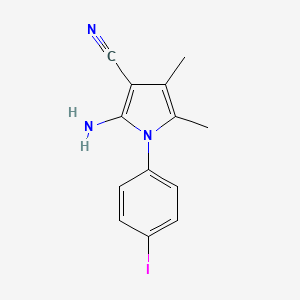

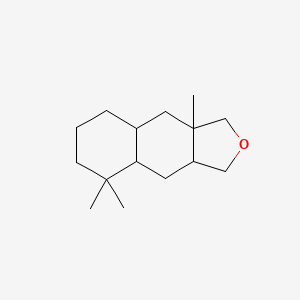
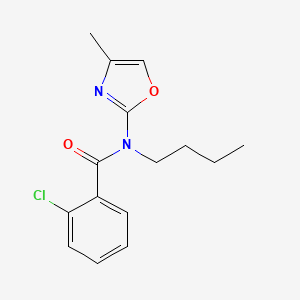
![(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)
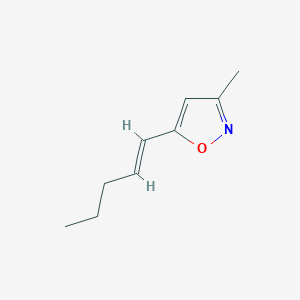
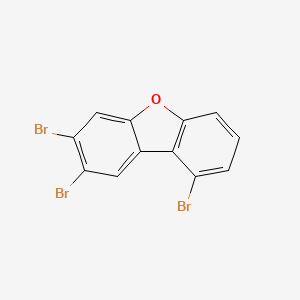

![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
![Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12887939.png)

